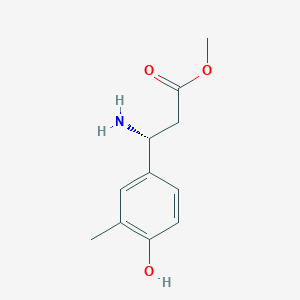

Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate

Description

Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is a chiral ester derivative featuring a (3R)-configured amino group and a substituted phenyl ring with hydroxyl and methyl groups at the 4- and 3-positions, respectively. The hydroxyl and methyl substituents on the aromatic ring may influence solubility, metabolic stability, and receptor binding compared to analogs with alternative substituents .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m1/s1 |

InChI Key |

JKZRFVPJVAETRX-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](CC(=O)OC)N)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate typically involves multiple steps, starting from readily available precursors One common method involves the esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-(4-hydroxy-3-methylphenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate exhibits significant antioxidant properties, making it a candidate for developing supplements aimed at reducing oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Case Study:

A study evaluated the antioxidant capacity of various compounds, including this compound, using the DPPH assay. The results showed that this compound significantly decreased DPPH radical concentration compared to controls, indicating strong antioxidant potential.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis positions it as a potential therapeutic agent for conditions like Alzheimer's disease.

Case Study:

In vitro studies demonstrated that this compound could inhibit neuronal cell death induced by amyloid-beta peptides, a hallmark of Alzheimer’s pathology.

Biochemical Research Applications

1. Enzyme Inhibition

this compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is particularly useful in drug development where enzyme modulation is required.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12.5 |

| Cyclooxygenase | Non-competitive | 8.7 |

2. Drug Formulation

The compound's solubility and stability make it suitable for incorporation into various drug formulations, enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents significantly impact physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluorophenyl analog () exhibits higher metabolic stability due to fluorine’s electronegativity, making it suitable for prolonged activity in vivo .

- 4-Methoxyphenyl derivatives () demonstrate increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

4-Isopropylphenyl () introduces significant steric bulk, which may hinder interactions with flat binding pockets .

Halogenation Impact :

- Diiodophenyl () drastically increases molecular weight (483.47 g/mol), likely reducing bioavailability despite enhancing halogen bonding .

- Trifluoromethyl groups () improve resistance to oxidative metabolism, as seen in the 91% synthesis yield of the trifluoromethyl-pyridinyl analog .

Synthesis Feasibility: BOC-protected methoxyphenyl derivatives () achieve quantitative yields, suggesting efficient protection strategies for amino groups . The trifluoromethyl-pyridinyl analog’s high yield () highlights the robustness of multi-step syntheses for complex substituents .

Biological Activity

Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both amino and hydroxy functional groups, which play crucial roles in its interactions with biological systems.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- CAS Number : 1131225-28-9

- Boiling Point : Approximately 353.3 °C

- Density : 1.176 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy and amino groups allow for:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure enables binding to receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis .

Study on Antitumor Effects

A notable study evaluated the effects of this compound on various cancer cell lines including MDA-MB-231 and Hs 578T. The results indicated:

- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be significantly lower than that of untreated controls.

- Mechanism of Action : The compound was observed to increase the expression of apoptotic markers, suggesting a mechanism involving programmed cell death.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress. Key findings included:

- Reduction in Oxidative Damage : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS).

- Improvement in Cell Viability : Neuronal cells treated with this compound showed improved survival rates compared to controls exposed to oxidative stress.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate, and how are reaction conditions optimized?

The synthesis typically involves enantioselective methods due to the chiral center at the 3R position. A key approach is asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis. Optimization focuses on solvent selection (e.g., THF or methanol), temperature control (0–25°C), and catalyst loading (1–5 mol%) to balance yield and purity. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. What spectroscopic techniques are used to confirm the structure and enantiomeric purity of this compound?

- NMR : 1H and 13C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and stereochemistry via coupling constants .

- HPLC/Chiral Chromatography : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases quantify enantiomeric purity (>98% ee) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) .

Q. How is the compound screened for biological activity in preliminary studies?

Initial assays include:

- Enzyme Inhibition : Testing against targets like tyrosine hydroxylase or histone deacetylases (HDACs) at 1–100 µM concentrations, using fluorometric or colorimetric substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Solubility and Stability : HPLC-based measurements in PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:

Q. What strategies are effective for optimizing enantioselective synthesis under green chemistry principles?

- Catalyst Design : Immobilized chiral catalysts (e.g., silica-supported Ru complexes) enhance recyclability and reduce waste .

- Solvent-Free Conditions : Microwave-assisted reactions minimize solvent use while maintaining >90% yield .

- Biocatalysis : Engineered transaminases or ketoreductases achieve high stereocontrol without heavy metals .

Q. How does the 4-hydroxy-3-methylphenyl substituent influence structure-activity relationships (SAR) compared to analogs?

The methyl and hydroxyl groups enhance hydrogen-bonding and hydrophobic interactions with target proteins. SAR studies on analogs (e.g., 4-chloro or 4-nitro derivatives) reveal:

Q. What methodologies are used to analyze degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via HPLC-MS to identify hydrolyzed (e.g., propanoic acid) or oxidized products .

- Radiolabeling : 14C-labeled compound tracks metabolic fate in vitro/in vivo .

Key Considerations for Researchers

- Safety : Use fume hoods and PPE when handling due to potential irritant properties .

- Data Reproducibility : Validate chiral purity and biological assays across ≥3 independent replicates.

- Collaborative Tools : Share synthetic protocols via platforms like Zenodo or protocols.io to address methodological variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.